molecular formula C16H13N3O5S2 B14371272 4,6-Bis[(2-nitrophenyl)sulfanyl]-3,4-dihydro-2H-1,4-oxazine CAS No. 89876-78-8

4,6-Bis[(2-nitrophenyl)sulfanyl]-3,4-dihydro-2H-1,4-oxazine

Cat. No.: B14371272
CAS No.: 89876-78-8
M. Wt: 391.4 g/mol
InChI Key: KWRMXOIJQILATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Bis[(2-nitrophenyl)sulfanyl]-3,4-dihydro-2H-1,4-oxazine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dihydro-oxazine ring substituted with nitrophenyl and sulfanyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis[(2-nitrophenyl)sulfanyl]-3,4-dihydro-2H-1,4-oxazine typically involves multi-step organic reactions. One common method includes the reaction of 2-nitrothiophenol with appropriate oxazine precursors under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis[(2-nitrophenyl)sulfanyl]-3,4-dihydro-2H-1,4-oxazine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted oxazines, amines, and sulfoxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6-Bis[(2-nitrophenyl)sulfanyl]-3,4-dihydro-2H-1,4-oxazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-Bis[(2-nitrophenyl)sulfanyl]-3,4-dihydro-2H-1,4-oxazine involves its interaction with various molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the sulfanyl groups can form strong bonds with metal ions or other electrophilic centers. These interactions can modulate biological pathways and chemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Bis[(4-ethoxybenzyl)sulfanyl]-5-nitropyrimidine
  • Bis(4-nitrophenyl)squaramide
  • Thiazole derivatives

Uniqueness

4,6-Bis[(2-nitrophenyl)sulfanyl]-3,4-dihydro-2H-1,4-oxazine is unique due to its combination of nitrophenyl and sulfanyl groups attached to a dihydro-oxazine ring. This structural arrangement imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

89876-78-8

Molecular Formula

C16H13N3O5S2

Molecular Weight

391.4 g/mol

IUPAC Name

4,6-bis[(2-nitrophenyl)sulfanyl]-2,3-dihydro-1,4-oxazine

InChI

InChI=1S/C16H13N3O5S2/c20-18(21)12-5-1-3-7-14(12)25-16-11-17(9-10-24-16)26-15-8-4-2-6-13(15)19(22)23/h1-8,11H,9-10H2

InChI Key

KWRMXOIJQILATN-UHFFFAOYSA-N

Canonical SMILES

C1COC(=CN1SC2=CC=CC=C2[N+](=O)[O-])SC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.